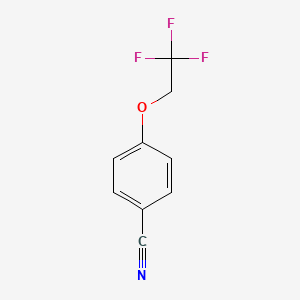

4-(2,2,2-Trifluoroethoxy)benzonitrile

説明

Contextual Significance of Fluorinated Aromatic Nitriles in Contemporary Chemistry

Fluorinated aromatic nitriles represent a pivotal class of compounds in modern chemistry, with far-reaching implications in medicinal chemistry, materials science, and agrochemicals. The strategic incorporation of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl (-CF3) or trifluoroethoxy (-OCH2CF3) group, into an aromatic nitrile framework can profoundly alter the molecule's physicochemical properties. nih.gov

In the realm of medicinal chemistry, the introduction of fluorine can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov The nitrile group, a versatile functional group, is found in numerous FDA-approved pharmaceuticals and is recognized for its ability to act as a key binding element or to improve the pharmacokinetic profile of a drug. google.com The combination of these features in fluorinated aromatic nitriles makes them valuable scaffolds in drug discovery. For instance, they are integral components in the development of treatments for a wide array of diseases. google.com

In materials science, the strong electron-withdrawing nature of both the nitrile and trifluoromethyl groups makes these compounds excellent building blocks for advanced materials. rsc.org Fluorinated benzonitrile (B105546) derivatives are being explored for their applications in organic light-emitting diodes (OLEDs), where their electronic properties can be fine-tuned to achieve desired performance characteristics. rsc.org

The synthesis of these molecules often involves specialized fluorination and cyanation techniques. Methods for introducing trifluoroethoxy groups can include visible-light photoredox catalysis, offering a pathway to form these functionalities under mild conditions. orgsyn.org

Overview of the Research Landscape for 4-(2,2,2-Trifluoroethoxy)benzonitrile

While extensive research has been conducted on the broader class of fluorinated aromatic nitriles, the specific compound this compound is primarily recognized as a valuable chemical intermediate and building block in organic synthesis. Its research landscape is therefore largely defined by its potential applications in the creation of more complex molecules with desirable properties for the pharmaceutical and materials science sectors.

The synthesis of this compound can be approached through several established methods for aromatic fluoroalkoxylation. One common strategy involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-fluorobenzonitrile (B33359) or 4-nitrobenzonitrile, with 2,2,2-trifluoroethanol (B45653) in the presence of a base. nih.gov Copper-catalyzed reactions have also been shown to be effective for the formation of aryl ethers with fluorinated alcohols. nih.gov

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| This compound | C9H6F3NO | 201.15 |

| 4-Fluorobenzonitrile | C7H4FN | 121.11 |

| 4-Nitrobenzonitrile | C7H4N2O2 | 148.12 |

The characterization of this compound would typically involve a suite of spectroscopic techniques. Based on analyses of similar compounds, the following spectral features would be anticipated:

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (NMR) spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and a characteristic quartet for the methylene (B1212753) (-CH2-) protons of the trifluoroethoxy group, due to coupling with the adjacent fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon skeleton, with signals corresponding to the aromatic carbons, the nitrile carbon, and the carbons of the trifluoroethoxy group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2240 cm⁻¹. Other significant peaks would correspond to the C-O-C stretching of the ether linkage and the C-F bonds of the trifluoroethoxy group.

Table 2: Key Spectroscopic Data for Related Benzonitrile Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | IR (C≡N stretch, cm⁻¹) |

|---|---|---|

| 4-Fluorobenzonitrile | 7.70-7.65 (m, 2H), 7.20-7.14 (m, 2H) | ~2230 |

Data for related compounds is presented to provide a reference for the expected spectroscopic features of this compound.

The research interest in this compound lies in its utility as a precursor to more elaborate molecular architectures. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, opening up a wide range of synthetic possibilities. The trifluoroethoxy group imparts increased lipophilicity and metabolic stability, making it a desirable feature in the design of new bioactive molecules. nih.gov As such, this compound serves as a critical starting material for the synthesis of novel pharmaceutical candidates and functional materials.

Structure

3D Structure

特性

IUPAC Name |

4-(2,2,2-trifluoroethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHNFUJQYKNUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449640 | |

| Record name | 4-(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56935-76-3 | |

| Record name | 4-(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 2,2,2 Trifluoroethoxy Benzonitrile

Strategic Approaches to the Core Structure

The construction of the 4-(2,2,2-Trifluoroethoxy)benzonitrile molecule centers on the formation of the aryl ether bond. Chemists have developed several robust strategies to achieve this, broadly categorized by the key bond-forming step. These include classical nucleophilic aromatic substitution and more contemporary palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions in Trifluoroethoxy-Substituted Aromatic Systems

One strategic approach involves introducing the nitrile group onto an aromatic ring that already possesses the 2,2,2-trifluoroethoxy substituent. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. nih.gov In this scenario, a precursor such as 1-(2,2,2-trifluoroethoxy)-4-halobenzene would be treated with a cyanide source, like copper(I) cyanide. The success of this reaction is contingent on the presence of activating groups on the aromatic ring that can stabilize the intermediate Meisenheimer complex. nih.gov The strongly electron-withdrawing nature of the trifluoroethoxy group can facilitate this type of substitution, although it is generally less common than the alternative approach of attaching the ether group to a pre-existing benzonitrile (B105546) scaffold.

Palladium-Catalyzed Alkoxylation and C-O Cross-Coupling Methods Utilizing Benzonitrile Scaffolds

A more modern and widely applicable strategy involves the formation of the carbon-oxygen bond through palladium-catalyzed cross-coupling reactions. rsc.org This methodology has become a cornerstone of aryl ether synthesis due to its functional group tolerance and high efficiency. In this approach, a benzonitrile scaffold, typically a 4-halobenzonitrile, is coupled with 2,2,2-trifluoroethanol (B45653) in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base. This method allows for the direct formation of the desired ether linkage.

Key components of this catalytic cycle include:

Palladium Precatalyst: Sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Base: A non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is used to deprotonate the alcohol, forming the active nucleophile.

This approach offers significant advantages in terms of substrate scope and reaction conditions compared to traditional SNAr reactions. rsc.org

Regioselective Trifluoroethoxylation Techniques for Aromatic Amides and Related Derivatives

Recent advancements in C-H functionalization have opened new pathways for regioselective synthesis. Palladium-catalyzed ortho-C-H trifluoroethoxylation of N-sulfonylbenzamides has been demonstrated as a viable technique. nih.gov While this method typically directs functionalization to the ortho position, modifications in directing groups or reaction conditions could potentially achieve para-selectivity. In such a hypothetical pathway, a directing group on an aromatic amide would guide the palladium catalyst to selectively functionalize the C-H bond at the para position with a trifluoroethoxy group. The resulting amide would then need to be converted to the nitrile, for example, through dehydration. This strategy is at the forefront of synthetic methodology, offering a way to build molecular complexity from simple, unfunctionalized precursors. nih.govrsc.org

Precursor Compounds and Their Transformation

The synthesis of this compound relies on readily available and transformable precursor compounds. The selection of the precursor is dictated by the chosen synthetic strategy.

Utilization of Halogenated Benzonitriles as Synthetic Intermediates

Halogenated benzonitriles are the most common and versatile precursors for synthesizing this compound. The halogen atom, typically fluorine or chlorine, serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgnih.gov

The reaction involves the displacement of the halide by the 2,2,2-trifluoroethoxide anion, which is generated in situ from 2,2,2-trifluoroethanol and a base. 4-Fluorobenzonitrile (B33359) is often the substrate of choice due to the high electronegativity of fluorine, which strongly activates the aromatic ring towards nucleophilic attack.

A typical reaction protocol involves heating 4-halobenzonitrile with 2,2,2-trifluoroethanol in the presence of a strong base like potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

| Precursor | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Fluorobenzonitrile | K₂CO₃ | DMF | 80-100 | High |

| 4-Chlorobenzonitrile | NaH | DMSO | 100-120 | Moderate to High |

Wittig-Type Olefination Strategies from Formylbenzonitrile Precursors

Wittig-type olefination strategies represent a less direct, multi-step approach that could theoretically be used to construct the target molecule. This pathway would begin with 4-formylbenzonitrile as the precursor. nih.govresearchgate.net A Wittig reaction itself forms a carbon-carbon double bond and would not directly create the trifluoroethoxy group. researchgate.netbeilstein-journals.org However, it could be used to synthesize an intermediate that is subsequently converted to the desired product.

For instance, a Wittig reaction on 4-formylbenzonitrile could be envisioned to produce a vinyl ether. This would require a specialized phosphorus ylide containing an oxygen atom. Subsequent hydrogenation or isomerization of the resulting enol ether could potentially lead to the desired saturated ether linkage. This approach is not commonly reported for the synthesis of this specific compound and remains a more complex and synthetically challenging route compared to substitution or cross-coupling methods.

Derivatization and Functionalization of the Nitrile Moiety

The nitrile group of this compound is a versatile functional group that can be converted into a variety of other functionalities, serving as a key precursor in the synthesis of more complex molecules. The electron-withdrawing nature of the trifluoroethoxy group can influence the reactivity of the nitrile, making it amenable to a range of chemical transformations.

Chemical Transformations of the Cyano Group for Complex Molecule Synthesis

The cyano group of this compound can undergo several fundamental transformations, including reduction to a primary amine, hydrolysis to a carboxylic acid, and cycloaddition reactions to form heterocyclic systems like tetrazoles. These transformations open avenues for the synthesis of a diverse array of more complex molecules with potential applications in various fields of chemical research.

Reduction to Primary Amines:

The reduction of the nitrile functionality to a primary amine is a pivotal transformation, yielding 4-(2,2,2-trifluoroethoxy)benzylamine. This amine can then serve as a building block for the synthesis of a wide range of more complex molecules, such as amides, sulfonamides, and imines, and is a key intermediate in the construction of various heterocyclic systems. A common and effective method for this reduction is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF). This reaction typically proceeds by nucleophilic addition of a hydride to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion, which upon aqueous workup, affords the primary amine. For instance, the reduction of analogous 4-(benzyloxy)benzonitriles to their corresponding benzylamines has been successfully achieved using this methodology, highlighting its applicability to structurally similar compounds. nih.gov

Hydrolysis to Carboxylic Acids:

The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(2,2,2-trifluoroethoxy)benzoic acid. This transformation is fundamental in organic synthesis, as carboxylic acids are versatile intermediates for the preparation of esters, amides, acid chlorides, and other acyl derivatives. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. rsc.orglibretexts.org The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water on the carbon atom. rsc.org Subsequent tautomerization and further hydrolysis of the resulting amide intermediate lead to the formation of the carboxylic acid. The synthesis of structurally related compounds like 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid has been documented, demonstrating the viability of such transformations on molecules containing the trifluoroethoxy moiety. google.comchemicalbook.comnih.gov

Cycloaddition Reactions to Form Tetrazoles:

The nitrile group can also participate in cycloaddition reactions, most notably with azides, to form tetrazole rings. The [3+2] cycloaddition of the nitrile with an azide (B81097) source, such as sodium azide, yields 5-(4-(2,2,2-trifluoroethoxy)phenyl)-1H-tetrazole. Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. These cycloaddition reactions can be promoted by various catalysts and are a common strategy for the synthesis of 5-substituted-1H-tetrazoles.

Table 1: Summary of Chemical Transformations of the Cyano Group in this compound

| Transformation | Reagents and Conditions | Product |

| Reduction | Lithium aluminum hydride (LiAlH₄) in Tetrahydrofuran (THF), followed by aqueous workup. | 4-(2,2,2-Trifluoroethoxy)benzylamine |

| Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl), heat. | 4-(2,2,2-Trifluoroethoxy)benzoic acid |

| [3+2] Cycloaddition | Sodium azide (NaN₃), often with a catalyst (e.g., Et₃N·HCl). | 5-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-tetrazole |

Mechanistic Investigations and Reactivity Profiles of 4 2,2,2 Trifluoroethoxy Benzonitrile

Elucidation of Electron-Withdrawing Effects and Their Influence on Aromatic Reactivity

The chemical character of 4-(2,2,2-trifluoroethoxy)benzonitrile is dominated by the potent electron-withdrawing nature of both the cyano and the trifluoroethoxy substituents. These groups significantly reduce the electron density of the benzene (B151609) ring, which has profound implications for its reactivity.

The cyano group is a classic example of a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. It deactivates the aromatic ring towards electrophilic substitution. The trifluoroethoxy group is also strongly deactivating, primarily due to the intense inductive effect of the three fluorine atoms on the ethoxy moiety. mdpi.com This strong -I effect makes the oxygen atom less capable of donating electron density to the ring via resonance (+M effect) compared to a standard methoxy (B1213986) or ethoxy group. Consequently, the trifluoroethoxy group functions as a net electron-withdrawing substituent. acs.org

The presence of these two deactivating groups in a para-relationship on the benzene ring results in a highly electron-deficient aromatic system. This electronic configuration renders the molecule particularly unreactive toward traditional electrophilic aromatic substitution reactions. Conversely, the significant reduction in electron density makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and meta to the electron-withdrawing groups, should a suitable leaving group be present. Studies on similarly structured fluorinated aromatic compounds confirm that electron-withdrawing groups enhance certain biological and chemical activities. mdpi.comacs.org

| -NO₂ | Strong | Strong (-M) | Strongly Deactivating |

This table provides a qualitative comparison of the electronic effects of the cyano and trifluoroethoxy groups with other common substituents.

C-H Bond Activation and Directed Functionalization Mediated by the Cyano Group

The cyano group is a versatile functional handle in organic synthesis, capable of acting as a directing group in transition metal-catalyzed C–H bond functionalization. umich.edu This strategy allows for the selective introduction of new functional groups at positions that might be otherwise difficult to access. The nitrogen lone pair of the nitrile can coordinate to a metal center, positioning the catalyst to interact with and cleave a specific C-H bond, typically at the ortho position.

While specific examples utilizing this compound as a substrate are not prominent in the literature, the principle of nitrile-directed C-H activation is well-established. In a hypothetical scenario, a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) would first coordinate to the nitrogen atom of the cyano group. This coordination would then facilitate the oxidative addition of an ortho C-H bond to the metal center, forming a five-membered metallacyclic intermediate. This intermediate could then undergo further reactions, such as insertion or reductive elimination, to yield a functionalized product.

The highly electron-deficient nature of the aromatic ring in this compound could influence the efficiency and outcome of such C-H activation reactions. The electron-withdrawing substituents would make the ortho C-H bonds more acidic and potentially easier to cleave, but could also affect the stability and reactivity of the organometallic intermediates formed during the catalytic cycle.

Coordination Chemistry and Ligand Properties

Benzonitrile (B105546) and its derivatives are widely used as ligands in coordination and organometallic chemistry. They typically coordinate to metal centers in an end-on fashion through the lone pair of electrons on the nitrogen atom of the cyano group. These nitrile ligands are often labile and can be readily displaced by stronger ligands, making their metal complexes useful as synthetic intermediates, for instance, the well-known bis(benzonitrile)palladium(II) chloride complex.

Examination of Metal-Ligand Interactions and Coordination Geometry

This compound is expected to form coordination complexes with various transition metals, binding through its cyano group. The strength of the metal-ligand bond would be influenced by the electronic properties of the ligand. The strong electron-withdrawing nature of the trifluoroethoxy group reduces the electron density on the cyano nitrogen, making it a weaker Lewis base compared to benzonitrile itself. This would likely result in a weaker M-N bond. The coordination geometry would be similar to other benzonitrile complexes, which is typically linear with respect to the C-C≡N-M axis. Recent studies have utilized co-crystallization methods to precisely recognize benzonitrile derivatives, highlighting the importance of non-covalent interactions like C-H⋯N in forming stable complexes. nih.gov

Catalytic Applications and Mechanistic Insights

Given its properties as a ligand and a highly functionalized aromatic molecule, this compound could potentially find applications in catalysis, either as a ligand to modify the behavior of a metal catalyst or as a substrate in catalytic transformations. For example, benzonitriles are key intermediates in the synthesis of important compounds like sartans, where organometallic catalysts are employed for their synthesis. rsc.org

Spectroscopic Tracking of Redox States During Catalysis

Understanding the mechanism of a catalytic reaction often involves monitoring the oxidation state of the metal catalyst throughout the catalytic cycle. Techniques such as cyclic voltammetry (CV), square-wave voltammetry (SWV), and various spectroscopic methods (UV-vis, EPR) are invaluable for this purpose. acs.org

For a hypothetical catalytic process involving a complex of this compound, these techniques could provide crucial mechanistic data. For example, UV-vis spectroscopy could be used to observe the formation and decay of transient intermediates that possess distinct absorption bands. osti.gov If the metal center is paramagnetic at any stage, Electron Paramagnetic Resonance (EPR) spectroscopy could be employed to characterize these species. osti.gov Similarly, electrochemical methods like CV and SWV can be used to probe the redox potentials of the catalyst (e.g., Ni(II)/Ni(I) and Ni(I)/Ni(0) transitions), revealing how the ligand environment affects the ease of oxidation and reduction, which is central to many catalytic cycles. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzonitrile |

Chemical Transformation and Degradation Pathways in Specific Environments

Mechanistic Studies of Compound Decomposition in Non-Biological Matrices (e.g., Electrolytes)

The stability of electrolyte components is a critical factor in the performance and longevity of electrochemical energy storage devices, such as lithium-ion batteries. While direct mechanistic studies on the decomposition of this compound in non-biological matrices like battery electrolytes are not extensively documented in publicly available literature, plausible degradation pathways can be postulated based on the known electrochemical behavior of its constituent functional groups: the trifluoroethoxy ether linkage and the benzonitrile moiety.

The decomposition of this compound within a battery electrolyte is expected to occur at the electrode-electrolyte interfaces, driven by the strong reducing conditions at the anode and oxidizing conditions at the cathode.

Hypothetical Reductive Decomposition at the Anode:

At the negative electrode (anode), particularly during the charging process, highly reducing potentials can lead to the breakdown of the electrolyte components to form a passivating layer known as the solid electrolyte interphase (SEI). Fluorinated ethers, such as the 2,2,2-trifluoroethoxy group, have been observed to participate in SEI formation through reductive decomposition. nsf.govresearchgate.net

One proposed pathway involves the cleavage of the C-O bond in the trifluoroethoxy group. This process is believed to generate radical intermediates that can further react to form various fluorinated hydrocarbon fragments. Studies on similar fluorinated ethers, like bis(2,2,2-trifluoroethyl) ether (BTFE), have shown that they decompose to form CF₃- and CF₂-containing fragments that become incorporated into a lithium fluoride (B91410) (LiF)-rich SEI. nsf.govresearchgate.net

Simultaneously, the benzonitrile group is susceptible to reduction. The electrochemical reduction of benzonitrile to benzylamine (B48309) is a known transformation, though it can be challenging and may involve intermediate imine species. comet.technologyacs.orgkyoto-u.ac.jpresearchgate.net

A plausible reductive decomposition pathway for this compound at the anode could therefore involve one or both of the following routes:

Route A: Trifluoroethoxy Group Decomposition: Reductive cleavage of the ether bond, leading to the formation of a phenoxide intermediate and trifluoroethane. The fluorinated fragments could contribute to the formation of a stable, LiF-rich SEI, which is often considered beneficial for battery performance.

Route B: Nitrile Group Reduction: Stepwise reduction of the nitrile group to form a benzylamine derivative.

Hypothetical Oxidative Decomposition at the Cathode:

At the positive electrode (cathode), especially at high voltages, electrolyte components can undergo oxidation. While fluorinated ethers are generally considered to have high oxidative stability, the aromatic ring and the nitrile group of this compound could be susceptible to oxidation. wpmucdn.comacs.org

The electrochemical oxidation of benzonitrile derivatives can be complex. Studies on the electrooxidation of benzylamine (the reduced form of benzonitrile) show its conversion to benzonitrile, indicating the reversible nature of this redox process under certain conditions. acs.orgnih.gov Direct oxidation of the benzonitrile moiety or the aromatic ring at high potentials could lead to polymerization or the formation of various oxidized species. For instance, electrochemical oxidation of benzene derivatives in the presence of nitriles has been shown to result in C-H amidation, suggesting a pathway for intermolecular reactions. nih.govrsc.org

Given these considerations, a hypothetical oxidative decomposition pathway could involve:

Electron abstraction from the aromatic ring: This would generate a radical cation that could undergo further reactions, such as dimerization, polymerization, or reaction with other electrolyte components.

Oxidation of the nitrile group: While nitriles are generally stable to oxidation, at high potentials, reactions leading to the formation of amides or other oxidized nitrogen-containing species cannot be entirely ruled out, especially in the presence of trace water or other nucleophiles.

Summary of Proposed Decomposition Pathways

The following interactive table summarizes the hypothetical decomposition pathways of this compound in an electrolyte environment, based on the reactivity of analogous compounds.

| Electrode | Proposed Pathway | Key Reactions | Potential Products |

| Anode (Reduction) | Decomposition of Trifluoroethoxy Group | Cleavage of C-O ether bond | 4-cyanophenoxide, Trifluoroethane, CF₃/CF₂ fragments, LiF |

| Reduction of Nitrile Group | Hydrogenation of the C≡N triple bond | 4-(2,2,2-trifluoroethoxy)benzylamine | |

| Cathode (Oxidation) | Oxidation of Aromatic Ring | Electron abstraction, radical cation formation | Oligomeric/polymeric species, products of reaction with other electrolyte components |

| Oxidation of Nitrile Group | Reaction with nucleophiles (e.g., trace H₂O) | Amide derivatives, other oxidized nitrogen compounds |

It is crucial to emphasize that these pathways are speculative and based on the known electrochemical behavior of related functional groups. Detailed experimental and computational studies would be necessary to elucidate the precise degradation mechanisms of this compound in specific electrolyte formulations and under various electrochemical conditions.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, and for 4-(2,2,2-Trifluoroethoxy)benzonitrile, it provides unambiguous evidence for its constitution.

Proton (¹H) NMR for Structural Confirmation and Chemical Environment Analysis

The ¹H NMR spectrum of this compound is characterized by two distinct sets of signals corresponding to the aromatic protons and the methylene (B1212753) protons of the trifluoroethoxy group. The aromatic region typically displays a classic AA'BB' splitting pattern, indicative of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the nitrile group (H-3 and H-5) are chemically equivalent, as are the two protons ortho to the trifluoroethoxy group (H-2 and H-6). However, they are magnetically non-equivalent, leading to a pair of doublets. The protons ortho to the electron-withdrawing nitrile group are expected to be deshielded and resonate at a higher chemical shift (further downfield) compared to the protons ortho to the electron-donating trifluoroethoxy group.

The methylene protons (-OCH₂CF₃) of the trifluoroethoxy group appear as a quartet due to coupling with the three adjacent fluorine atoms. This characteristic splitting pattern is a key indicator of the trifluoroethoxy moiety. The chemical shift of this quartet is influenced by the electronegative oxygen and the trifluoromethyl group, typically appearing in the range of 4.0-4.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | Doublet | 2H | Ar-H (ortho to -CN) |

| ~7.1 | Doublet | 2H | Ar-H (ortho to -OCH₂CF₃) |

| ~4.4 | Quartet | 2H | -OCH ₂CF₃ |

Note: Predicted values are based on the analysis of similar structures and known substituent effects.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will exhibit distinct signals for each unique carbon atom in the molecule. The carbon of the nitrile group (-C≡N) is typically found in the 118-120 ppm region. The aromatic carbons will show four distinct signals due to the symmetry of the 1,4-disubstituted ring. The quaternary carbon attached to the nitrile group (C-1) and the quaternary carbon attached to the trifluoroethoxy group (C-4) will have characteristic chemical shifts. The carbons ortho and meta to the nitrile and trifluoroethoxy groups will also be distinguishable.

The carbons of the trifluoroethoxy group will also be clearly identifiable. The methylene carbon (-OC H₂CF₃) will be coupled to the three fluorine atoms, resulting in a quartet. The trifluoromethyl carbon (-OCH₂C F₃) will also appear as a quartet due to the one-bond coupling with the three fluorine atoms, and this signal will be located further downfield due to the strong deshielding effect of the fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~162 | Singlet | C -4 (Ar-O) |

| ~134 | Singlet | C -2, C -6 (Ar-H) |

| ~122 | Quartet | -OCH₂C F₃ |

| ~118 | Singlet | -C ≡N |

| ~116 | Singlet | C -3, C -5 (Ar-H) |

| ~106 | Singlet | C -1 (Ar-CN) |

| ~65 | Quartet | -OC H₂CF₃ |

Note: Predicted values are based on the analysis of similar structures and known substituent effects.

Fluorine-19 (¹⁹F) NMR for the Trifluoroethoxy Moiety

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and structure of the trifluoroethoxy group. For this compound, the spectrum is expected to show a single signal, a triplet, for the three equivalent fluorine atoms of the trifluoromethyl group. This triplet arises from the coupling with the two adjacent methylene protons. The chemical shift of this signal is typically in the range of -70 to -80 ppm, which is characteristic of a CF₃ group attached to an oxygen atom.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the bonding and functional groups within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will display several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these is the sharp and intense absorption band for the nitrile (C≡N) stretching vibration, which is expected to appear in the region of 2220-2240 cm⁻¹. The aromatic C-H stretching vibrations will be observed as a series of weaker bands above 3000 cm⁻¹. The C-O-C stretching vibrations of the ether linkage will produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). The C-F stretching vibrations of the trifluoromethyl group are also expected to be very strong and will appear in the region of 1100-1300 cm⁻¹, often overlapping with the C-O-C stretching bands.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2230 | Strong, Sharp | C≡N Stretch |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch & C-F Stretch |

| ~1150 | Strong | C-F Stretch |

| ~1050 | Strong | Symmetric C-O-C Stretch |

Note: Predicted values are based on characteristic functional group absorption regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure of a molecule through its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion would likely involve the cleavage of the ether bond. A significant fragment would be the loss of the trifluoroethoxy group, resulting in a peak corresponding to the 4-cyanophenoxy cation. Another characteristic fragmentation pathway would be the cleavage of the C-C bond between the methylene and trifluoromethyl groups, leading to the loss of a CF₃ radical and the formation of a cation. The benzonitrile (B105546) cation itself would also be an expected fragment.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment Structure |

| [M]⁺ | [C₉H₆F₃NO]⁺ |

| [M - CF₃]⁺ | [C₈H₆NO]⁺ |

| [M - OCH₂CF₃]⁺ | [C₇H₄N]⁺ |

| [C₇H₄NO]⁺ | 4-cyanophenoxy cation |

| [C₇H₅N]⁺ | Benzonitrile cation |

Note: The molecular weight of this compound is 201.15 g/mol . The listed fragments are predicted based on common fragmentation patterns of similar compounds.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. vscht.cz Molecules with π-bonds, especially conjugated systems, are most likely to absorb light in the UV-Vis region. libretexts.org The chromophore in this compound is the benzonitrile moiety, which consists of a benzene ring conjugated with a nitrile group (C≡N).

The UV spectrum of the parent compound, benzonitrile, exhibits characteristic absorptions corresponding to π→π* electronic transitions within the aromatic system. sphinxsai.comnist.gov The presence of substituents on the benzene ring can shift the absorption maxima (λ_max) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) and can also affect the absorption intensity. vscht.cz

In this compound, the trifluoroethoxy group (-OCH₂CF₃) is an auxochrome attached to the benzonitrile chromophore. The oxygen atom, with its lone pairs of electrons, can participate in n→π* transitions and can also influence the π→π* transitions of the aromatic ring through resonance and inductive effects. The electron-withdrawing nature of the fluorine atoms will modulate the electron-donating capacity of the ether oxygen. This substitution is expected to cause a bathochromic shift in the absorption bands of the benzonitrile core due to the extension of the conjugated system by the oxygen's lone pairs.

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Description |

| π→π | π bonding to π antibonding | ~230-280 nm | High-intensity absorption characteristic of the aromatic system. |

| n→π | Non-bonding (oxygen lone pair) to π antibonding | >280 nm | Lower intensity absorption, potentially overlapping with π→π* bands. |

This table presents expected transitions based on the structure and general principles of UV-Vis spectroscopy. vscht.czlibretexts.org

Transient Absorption (TA) spectroscopy is a powerful pump-probe technique used to study short-lived excited states of molecules. youtube.comnih.gov An initial laser pulse (the pump) excites the molecule to a higher electronic state, and a second, delayed pulse (the probe) measures the absorption spectrum of this transient excited species. nih.gov By varying the delay time between the pump and probe pulses, the evolution of the excited state—including processes like internal conversion, intersystem crossing, and intramolecular charge transfer (ICT)—can be monitored in real-time, often on femtosecond to picosecond timescales. youtube.com

While specific TA studies on this compound were not found, extensive research on the closely related molecule 4-(dimethylamino)benzonitrile (B74231) (DMABN) provides a framework for understanding the potential excited-state dynamics. nih.govdiva-portal.org DMABN is a classic example of a molecule that exhibits dual fluorescence in polar solvents, a phenomenon attributed to the formation of a twisted intramolecular charge-transfer (TICT) state from an initially populated locally excited (LE) state. diva-portal.orgnih.govnih.gov

A TA spectroscopy experiment on this compound could reveal:

Excited-State Absorption (ESA): The absorption spectrum of the molecule in its excited state. The appearance of new absorption bands after photoexcitation provides a signature of the transient species. youtube.com

Ground-State Bleach (GSB): A negative signal at wavelengths corresponding to the ground-state absorption, indicating the depletion of the ground-state population.

Stimulated Emission (SE): A negative signal corresponding to the fluorescence of the excited state.

Kinetics of State Transitions: By tracking the rise and decay times of different spectral features, one can measure the rates of processes such as the formation and decay of charge-transfer states. youtube.com The trifluoroethoxy group, with its electron-donating oxygen and electron-withdrawing trifluoromethyl moiety, could facilitate ICT processes, which TA spectroscopy would be ideally suited to investigate. The dynamics would likely be highly sensitive to solvent polarity. nih.gov

Surface-Sensitive Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative information about the elemental composition and the chemical (oxidation) states of elements within the top few nanometers of a material's surface. libretexts.org The technique works by irradiating a sample with X-rays, which causes the emission of core-level electrons. libretexts.org The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. Since each element has a unique set of core-level binding energies, XPS can identify the elements present on a surface.

For a sample of this compound, an XPS survey scan would be expected to show peaks corresponding to all the elements present in the molecule: carbon (C), nitrogen (N), oxygen (O), and fluorine (F). High-resolution scans of the individual core-level peaks can provide information about the chemical environment of the atoms, as different functional groups cause small shifts (chemical shifts) in the binding energies. libretexts.org

A high-resolution XPS analysis of this compound would be expected to resolve the following:

C 1s region: Multiple peaks corresponding to the different types of carbon atoms: aromatic C-C/C-H, C-O ether linkage, C-N of the nitrile, and the C-F₃ carbon. The C-F₃ carbon would appear at the highest binding energy due to the strong electron-withdrawing effect of the fluorine atoms.

O 1s region: A peak corresponding to the C-O-C ether linkage.

N 1s region: A peak characteristic of the nitrile (-C≡N) functional group.

F 1s region: A single, strong peak corresponding to the C-F bonds of the trifluoromethyl group.

The quantitative analysis of the peak areas, corrected by relative sensitivity factors, could be used to confirm the elemental stoichiometry on the surface. nus.edu.sg

| Element (Core Level) | Expected Binding Energy (eV) Range | Associated Functional Group(s) | | :--- | :--- | :--- | :--- | | C 1s | ~284.5 - 285.0 | Aromatic C-C, C-H | | C 1s | ~285.5 - 286.5 | C-N (nitrile), C-O (ether) | | C 1s | ~291.0 - 293.0 | -CF₃ | | N 1s | ~399.0 - 400.5 | -C≡N (nitrile) | | O 1s | ~532.5 - 533.5 | C-O-C (ether) | | F 1s | ~688.0 - 689.0 | -CF₃ |

Binding energy ranges are approximate and can vary based on instrument calibration and specific chemical environment.

Computational and Theoretical Investigations of 4 2,2,2 Trifluoroethoxy Benzonitrile

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net For 4-(2,2,2-Trifluoroethoxy)benzonitrile, DFT calculations would provide fundamental insights into its molecular properties.

Analysis of Intermolecular Interactions via Hirshfeld Surface and Molecular Electrostatic Potential (MEP) MappingHirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal.mdpi.comnih.govnih.govIt maps the electron density to define a surface around a molecule, highlighting regions of close contact with neighboring molecules and identifying the nature and prevalence of interactions like hydrogen bonds and van der Waals forces.mdpi.com

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecular surface. researchgate.netrsc.org It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Red regions on an MEP map typically indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. stanford.educhemrxiv.org This technique allows for the study of the dynamic behavior of molecular systems.

Advanced Quantum Chemical Methods

Advanced quantum chemical methods are essential for understanding the electronic structure and excited-state dynamics of molecules. These methods provide insights that are often inaccessible through experimental means alone.

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method used to account for electron correlation. wikipedia.org The second-order level, MP2, is widely used as it offers a significant improvement over the Hartree-Fock approximation by including electron correlation effects, yet it remains computationally manageable for many molecular systems. wikipedia.org MP2 is particularly effective for describing ground-state properties and intermolecular interactions. However, for electronically excited states, other methods are generally required.

The Algebraic Diagrammatic Construction (ADC) scheme is a powerful method for calculating the properties of electronically excited states. q-chem.com The second-order variant, ADC(2), is comparable in accuracy to other second-order methods like CC2 for excited states that are dominated by single excitations. researchgate.net The ADC(2) method is implemented in both a strict (ADC(2)-s) and an extended (ADC(2)-x) version, with the former scaling with the fifth power of the basis set size. q-chem.com While ADC(2) provides a good description of singly excited states, states with significant double excitation character may be predicted at too high an energy. q-chem.com Despite its strengths, caution is advised when using ADC(2) for studying the photochemistry of molecules containing carbonyl groups, as it may produce artifacts. nih.gov

Table 1: Comparison of Features of MP2 and ADC(2) Methods

| Method | Primary Application | Key Strengths | Limitations |

|---|---|---|---|

| MP2 | Ground electronic state | Good for electron correlation effects; Computationally efficient for its accuracy. wikipedia.org | Not suitable for excited states; Can be inaccurate for systems with strong correlation. fiveable.me |

| ADC(2) | Excited electronic states | Provides accurate energies for singly-excited states; Size-extensive. q-chem.com | Less accurate for doubly-excited states; Potential for artifacts in specific molecular classes. q-chem.comnih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that allows for the study of a specific part of a large molecular system with high accuracy while treating the rest of the system with a more computationally efficient method. In this approach, the chemically active region (e.g., the chromophore undergoing an electronic transition) is described using a quantum mechanical method, while the surrounding environment (e.g., solvent molecules or a protein scaffold) is treated using classical molecular mechanics.

This layered approach is particularly useful for studying the behavior of molecules in solution or in biological systems, where the environment can have a significant impact on the electronic properties and reactivity of the molecule of interest. The interaction between the QM and MM regions is a critical aspect of these calculations, with electrostatic embedding being a common scheme where the polarizing effect of the environment is included in the QM calculation.

Theoretical Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters is a key application of computational chemistry. Methods like ADC(2) are used to calculate vertical excitation energies, which correspond to the energy difference between the ground and excited electronic states at the ground-state geometry. researchgate.net These calculated energies can be directly compared to the maxima of absorption bands in experimental UV-Vis spectra.

Beyond excitation energies, these computational methods can also provide information on oscillator strengths, which are related to the intensity of spectral transitions. By calculating the properties of excited states, it is possible to predict fluorescence and phosphorescence energies, as well as to investigate non-radiative decay pathways such as internal conversion and intersystem crossing. For a comprehensive understanding, the simulation of vibronic coupling is often necessary to reproduce the fine structure of spectroscopic bands. While specific theoretical spectroscopic data for this compound is not available in the reviewed literature, the application of these methods to similar aromatic nitriles is a common practice to aid in the interpretation of experimental spectra.

Advanced Research Applications in Chemical Science

Role as a Versatile Building Block in Organic Synthesis

In the field of organic synthesis, 4-(2,2,2-Trifluoroethoxy)benzonitrile serves as a key starting material or intermediate. The nitrile group can be transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, while the trifluoroethoxy group enhances properties like lipophilicity and metabolic stability in the target molecules.

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov this compound is an important precursor for creating complex aromatic compounds that contain fluorine. The trifluoroethoxy group is a key feature that chemists utilize to fine-tune the electronic nature and reactivity of the aromatic ring, facilitating the synthesis of novel fluorinated structures. These derivatives are of interest in various fields due to their enhanced stability and unique functionalities. For instance, fluorinated aromatic amino acids, which are crucial for protein engineering and medicinal chemistry, can be synthesized using methodologies that rely on fluorinated building blocks. beilstein-journals.org The synthesis of fluorinated benzophenones and other related structures often involves nucleophilic aromatic substitution reactions on highly fluorinated precursors. nih.gov

The structural motifs present in this compound are frequently found in biologically active compounds used in medicine and agriculture. The trifluoromethyl group, a component of the trifluoroethoxy substituent, is particularly valued in drug design for its ability to improve a molecule's metabolic stability and binding affinity to biological targets.

Pharmaceutical Intermediates: Benzonitrile (B105546) derivatives are foundational in the synthesis of numerous pharmaceuticals. atamankimya.comontosight.ai For example, compounds with structures similar to this compound, such as 4-Amino-2-(trifluoromethyl)benzonitrile, are critical intermediates in the production of anti-cancer drugs like Bicalutamide. eastfine.net The presence of the trifluoromethyl group is a key factor in the efficacy of these drugs. The versatility of the nitrile group allows for its conversion into other functionalities necessary for the final drug molecule.

Agrochemical Intermediates: In the agrochemical sector, fluorinated compounds are essential for developing modern pesticides and herbicides with improved efficacy and environmental profiles. Benzonitrile derivatives are used as building blocks for these complex agrochemicals. ontosight.ai The trifluoroethoxy group can enhance the lipophilicity of a compound, which can improve its uptake by plants or insects, and also increase its resistance to metabolic degradation.

Application in Materials Science

The distinct properties of this compound also make it a valuable component in the creation of new materials with specialized functions. Its thermal stability and specific electronic characteristics are particularly advantageous in this context.

The development of advanced materials often requires molecular components that offer a balance of stability under operational stress and the necessary reactivity for synthesis and function. The trifluoroethoxy group contributes to the chemical and thermal stability of materials derived from this compound. This stability is crucial for applications where materials are exposed to harsh conditions. The nitrile group provides a reactive site that can be used to incorporate the molecule into larger polymer structures or to functionalize surfaces.

The field of optoelectronics, which includes technologies like Organic Light-Emitting Diodes (OLEDs), relies on materials with specific light-emitting and charge-transporting properties.

Thermally Activated Delayed Fluorescence (TADF) Dyes in OLEDs: Fluorinated benzonitrile derivatives are used in the synthesis of TADF emitters. ossila.com These materials are crucial for creating highly efficient OLED displays. For instance, an emitter synthesized from 4-fluoro-2-methylbenzonitrile (B118529) and bicarbazole demonstrated high efficiency in an OLED device. ossila.com The presence of the methyl group in this example was noted to improve the thermal stability of the emitter. ossila.com

Covalent Organic Frameworks (COFs): While direct evidence for the use of this compound in COFs is not prevalent in the search results, the synthesis of related structures like 2,4,6‐triaryl‐1,3,5‐triazines through the cyclotrimerization of benzonitriles suggests a potential application. researchgate.net This type of reaction, which can be carried out on a gram scale, produces stable, cross-linked structures that are characteristic of COFs. researchgate.net

Research into next-generation batteries, such as lithium metal batteries, is focused on developing electrolyte systems that are safer and more efficient. The chemical properties of electrolyte components are critical to battery performance. While the specific use of this compound in electrolytes is not detailed, related trifluoromethyl benzonitrile derivatives are being explored for their electrochemical properties in lithium-ion battery research. nbinno.com The inclusion of fluorine-containing compounds in electrolytes can improve their stability and performance. The nitrile group is also a common functionality in electrolyte additives and co-solvents.

Research in Specialty Chemicals Development

The chemical compound this compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals. Its unique molecular structure, featuring a trifluoroethoxy group, imparts desirable properties to the resulting compounds, such as increased lipophilicity and metabolic stability, which are highly sought after in the development of agrochemicals and pharmaceuticals.

One notable application is in the synthesis of biologically active molecules. For instance, the closely related compound, 3-Chloro-4-(2,2',2'-trifluoroethoxy)benzonitrile, has been synthesized as a key intermediate for the preparation of novel insecticides and antibiotics. tandfonline.com The synthesis involves a multi-step process starting from p-Nitrobenzaldehyde, as detailed in the table below. This highlights the role of the trifluoroethoxylated benzonitrile core in building complex molecules with potential biological activity.

Table 1: Synthesis of 3-Chloro-4-(2,2',2'-trifluoroethoxy)benzonitrile tandfonline.com

| Step | Reactant(s) | Reagent(s) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | p-Nitrobenzaldehyde | Hydroxylamine hydrochloride, Formic acid | 4-Nitrobenzonitrile | 94.6 |

| 2 | 4-Nitrobenzonitrile | Sodium 2,2,2-trifluoroethoxide, DMF | This compound | 95 |

Furthermore, the broader class of fluorinated benzonitriles is extensively utilized in the field of materials science, particularly in the development of liquid crystals and Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). rsc.orgbeilstein-journals.orgbeilstein-journals.org The introduction of fluorine atoms into the molecular structure of these materials can significantly influence their electronic properties, leading to enhanced performance. While direct synthesis of liquid crystals or TADF emitters from this compound is not extensively documented in publicly available research, its structural similarity to other fluorinated benzonitriles used in these applications suggests its potential as a precursor for such advanced materials.

Analytical Derivatization for Chromatographic and Spectroscopic Methods

While there is no direct evidence in the reviewed scientific literature of this compound being used as a primary derivatizing agent, its chemical structure suggests potential applications in analytical derivatization for chromatography and spectroscopy. The nitrile group is a versatile functional group that can undergo various chemical transformations to introduce functionalities that enhance detectability or improve chromatographic separation. researchgate.net

One potential application lies in its conversion to other functional groups that are more amenable to derivatization. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. libretexts.org These resulting compounds can then be derivatized using standard reagents to introduce chromophores for UV-Vis detection, fluorophores for fluorescence detection, or bulky groups for improved gas chromatographic separation.

Table 2: Potential Derivatization Reactions of this compound

| Reaction | Product Functional Group | Potential Derivatization | Analytical Technique |

|---|---|---|---|

| Hydrolysis | Carboxylic Acid | Esterification | Gas Chromatography (GC) |

This two-step derivatization strategy could be particularly useful for the analysis of complex matrices where the parent compound is not easily detectable.

Furthermore, the concept of using benzonitrile derivatives as derivatizing agents is not without precedent. For instance, 4-iodobenzonitrile (B145841) has been successfully employed as a fluorogenic derivatization reagent for the chromatographic analysis of L-p-boronophenylalanine in whole blood samples. nih.gov This suggests that with appropriate functionalization, the this compound scaffold could be adapted for similar analytical purposes. The trifluoroethoxy group itself may also offer advantages in certain analytical methods, such as by providing a unique mass spectral fragmentation pattern for mass spectrometry-based detection.

Q & A

Q. What are the primary synthetic routes for 4-(2,2,2-Trifluoroethoxy)benzonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via photochemical addition of 2,2,2-trifluoroethanol to benzonitrile derivatives under UV irradiation (254 nm). This method involves biradical intermediates and solvent trapping, with careful temperature monitoring due to exothermic steps . Alternatively, Wittig-type olefination using potassium 2-bromo-2,2-difluoroacetate and triphenylphosphine in solvents like DMF may be adapted, requiring controlled reagent addition to prevent over-pressurization . Yield optimization involves adjusting stoichiometry, solvent polarity, and reaction time.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Use a combination of and NMR to identify substituent positions on the aromatic ring. Compare chemical shifts with analogs (e.g., δ ~110-120 ppm for nitrile carbons in NMR). High-resolution mass spectrometry (HRMS) validates molecular weight (, MW 201.15 g/mol), while X-ray crystallography resolves stereochemical ambiguities in bicyclic intermediates formed during synthesis .

Q. What reactivity patterns are expected for the trifluoroethoxy group in nucleophilic substitution reactions?

The electron-withdrawing trifluoroethoxy group enhances electrophilicity at the benzonitrile carbon. Nucleophilic substitution (e.g., with amines or thiols) proceeds under basic conditions (e.g., KCO/DMF, 60°C). Monitor reaction progress via TLC or HPLC, as steric hindrance from the trifluoroethoxy group may slow kinetics compared to non-fluorinated analogs .

Q. Which analytical methods are suitable for quantifying this compound in complex mixtures?

Reverse-phase HPLC with a C18 column (UV detection at 220-250 nm) or GC-MS (using electron ionization) are effective. Calibrate with certified reference standards (purity ≥97%) and validate method precision using spiked samples . For trace analysis, LC-MS/MS in MRM mode enhances sensitivity.

Q. What safety protocols are critical when handling this compound?

Follow UN3439 guidelines for nitriles: use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C in sealed containers, and neutralize spills with alkaline permanganate solutions. Refer to SDS for first-aid measures (e.g., inhalation: move to fresh air) .

Advanced Research Questions

Q. How does the photochemical mechanism of this compound formation differ from thermal pathways?

UV irradiation generates a singlet excited state () in benzonitrile, leading to a 6-cyanobicyclo[3.1.0]hex-3-en-2,6-diyl biradical. Protonation by trifluoroethanol at C6 forms a cation intermediate, which undergoes degenerate 1,4-sigmatropic rearrangement before solvent trapping. Thermal pathways favor conventional electrophilic substitution, lacking stereochemical complexity .

Q. How can computational modeling predict the compound’s solubility and partition coefficients?

Use density functional theory (DFT) to calculate logP (octanol-water) and Hansen solubility parameters. Compare with experimental data from NIST’s Chemistry WebBook for analogs (e.g., 4-fluoro-2-(trifluoromethyl)benzonitrile, logP ~2.5). Molecular dynamics simulations assess solvent interactions, guiding formulation design .

Q. What strategies mitigate cytotoxicity in biological studies involving this compound?

Prioritize in vitro assays (e.g., cell viability via MTT) with IC determination. Use low concentrations (µM range) and short exposure times (<24 hr). Include negative controls (e.g., untreated cells) and validate target specificity via siRNA knockdown or competitive inhibition .

Q. How can contradictory data on biological activity versus toxicity be resolved?

Cross-validate using orthogonal assays (e.g., enzymatic activity vs. whole-cell models). Ensure compound purity (≥95% by HPLC) and rule out excipient interference. Review batch-specific COA data and replicate studies across independent labs .

Q. What experimental parameters optimize catalytic efficiency in cross-coupling reactions involving this compound?

Screen Pd-based catalysts (e.g., Pd(OAc)/XPhos) in polar aprotic solvents (DMF, acetonitrile). Use microwave-assisted heating (80–120°C) to accelerate coupling with aryl boronic acids. Monitor conversion via NMR, leveraging the trifluoroethoxy group as an internal probe .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。